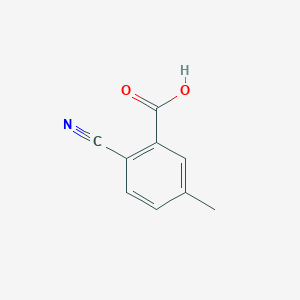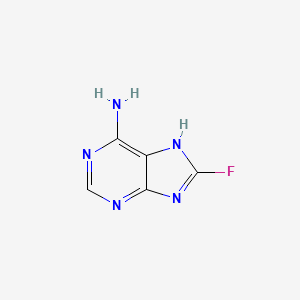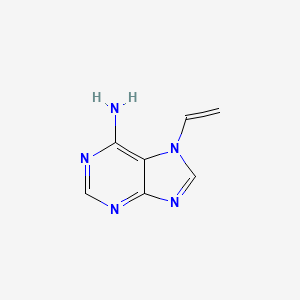
1-(Thiazol-2-yl)aziridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Thiazol-2-yl)aziridine-2-carbonitrile is a heterocyclic compound that features both a thiazole ring and an aziridine ring The thiazole ring contains sulfur and nitrogen atoms, while the aziridine ring is a three-membered ring containing nitrogen
准备方法
The synthesis of 1-(Thiazol-2-yl)aziridine-2-carbonitrile typically involves the formation of the aziridine ring followed by the introduction of the thiazole moiety. One common method involves the cyclization of an appropriate precursor under basic conditions. For example, the reaction of a thiazole-containing amine with a suitable epoxide can lead to the formation of the aziridine ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
化学反应分析
1-(Thiazol-2-yl)aziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of substituted products. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(Thiazol-2-yl)aziridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity with nucleophiles makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(Thiazol-2-yl)aziridine-2-carbonitrile involves its high reactivity due to the strain in the aziridine ring. This strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The thiazole moiety can also participate in various interactions, contributing to the compound’s overall reactivity. Molecular targets include thiol-containing proteins and enzymes, which can be alkylated by the compound, leading to inhibition or modification of their activity.
相似化合物的比较
Similar compounds include other aziridine derivatives and thiazole-containing molecules. For example:
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring and exhibit similar reactivity towards nucleophiles.
Thiazole derivatives: Compounds like thiazole-4-carboxylic acid have similar structural features and applications in medicinal chemistry
属性
分子式 |
C6H5N3S |
|---|---|
分子量 |
151.19 g/mol |
IUPAC 名称 |
1-(1,3-thiazol-2-yl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C6H5N3S/c7-3-5-4-9(5)6-8-1-2-10-6/h1-2,5H,4H2 |
InChI 键 |
MMYBKRKXGCPEML-UHFFFAOYSA-N |
规范 SMILES |
C1C(N1C2=NC=CS2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11920311.png)




![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11920339.png)


![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine](/img/structure/B11920355.png)
![1,2,8-Triazaspiro[4.5]decan-3-one](/img/structure/B11920368.png)
![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B11920376.png)
![Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11920380.png)


